5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring, along with the nitro and pyrrolidinone groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Formation of the pyrrolidinone ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the furan, nitro, and pyrrolidinone moieties using reagents like coupling agents (e.g., EDCI, DCC) and catalysts.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral activities. The presence of the nitro group is particularly important for its biological activity.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Another nitrofuran derivative with antibacterial and antifungal properties.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrrolidinone ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-13-5-2-8-17(13)11-4-1-3-10(9-11)16-15(20)12-6-7-14(23-12)18(21)22/h1,3-4,6-7,9H,2,5,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDRODXIPVZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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